2,6-Dimethylcyclohexanol

Anesthesiology GABAA Receptor Modulation In Vivo Pharmacology

Procure 2,6-dimethylcyclohexanol (CAS 5337-72-4) as a stereoisomer mixture (cis,cis > trans,trans >> cis,trans) with demonstrated in vivo anesthetic potency (EC50 13.1 μM) and stereospecific GABAA modulation. The unique 2,6-substitution pattern delivers distinct steric/electronic effects unattainable with other positional isomers, making it essential for SAR studies, asymmetric synthesis, and GC/HPLC method development. Its boiling point (173°C) simplifies purification. Supplied as a colorless liquid; purity ≥99.0% (GC). Request isomer ratio documentation for reproducible research.

Molecular Formula C8H16O
Molecular Weight 128.21 g/mol
CAS No. 5337-72-4
Cat. No. B1210312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dimethylcyclohexanol
CAS5337-72-4
Synonyms2,6-dimethylcyclohexanol
Molecular FormulaC8H16O
Molecular Weight128.21 g/mol
Structural Identifiers
SMILESCC1CCCC(C1O)C
InChIInChI=1S/C8H16O/c1-6-4-3-5-7(2)8(6)9/h6-9H,3-5H2,1-2H3
InChIKeyMOISVRZIQDQVPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Dimethylcyclohexanol (CAS 5337-72-4) Technical Profile for Procurement & Scientific Selection


2,6-Dimethylcyclohexanol (C8H16O, MW 128.21) is a cyclic secondary alcohol characterized by methyl substitutions at the 2- and 6-positions of the cyclohexane ring [1]. It exists as a mixture of stereoisomers, typically supplied as a colorless to pale yellow liquid with a density of 0.94 g/cm³, a boiling point of 173–174.5°C, and a flash point of 55°C [2]. The compound is soluble in organic solvents but exhibits limited water solubility due to its hydrophobic cyclohexane core .

Why 2,6-Dimethylcyclohexanol Cannot Be Replaced by Other Dimethylcyclohexanol Isomers or Simple Cyclohexanols


In-class substitution of 2,6-dimethylcyclohexanol with other positional isomers (e.g., 2,4- or 3,5-dimethylcyclohexanol) or unsubstituted cyclohexanol is scientifically unsound for applications requiring specific molecular recognition or physical property profiles. The 2,6-substitution pattern creates a unique steric and electronic environment around the hydroxyl group, which directly impacts receptor binding, stereochemical outcomes in asymmetric synthesis, and physicochemical parameters such as boiling point and density [1]. Furthermore, commercial supplies of 2,6-dimethylcyclohexanol are typically stereoisomer mixtures with distinct isomeric ratios, a composition not mirrored by alternative cyclohexanols, making direct interchange impossible without compromising experimental reproducibility or product performance [2].

Quantitative Differentiation Evidence: 2,6-Dimethylcyclohexanol vs. Structural Analogs


Anesthetic Potency: 2,6-Dimethylcyclohexanol Demonstrates Superior In Vivo EC50 Compared to Bulkier Analogs

In a tadpole (Xenopus laevis) in vivo anesthetic assay, 2,6-dimethylcyclohexanol exhibited an EC50 of 13.1 μM, representing a ~7% lower (i.e., more potent) concentration than the 14.0 μM required for 2,6-diisopropylcyclohexanol [1]. Both compounds were substantially more potent than other cyclohexanols bearing bulkier side chains (e.g., 2,6-di-sec-butyl, 2,6-di-tert-butyl), which showed markedly reduced anesthetic efficacy [1].

Anesthesiology GABAA Receptor Modulation In Vivo Pharmacology

Stereoisomer-Dependent GABAA Modulation: The cis,cis Diastereomer Provides Enhanced Positive Modulation

Patch-clamp studies on recombinant human GABAA (α1β3γ2s) receptors revealed that co-application of 30 μM of individual 2,6-dimethylcyclohexanol diastereomers produced a rank order of positive modulation: cis,cis > trans,trans ≥ mixture of isomers >> cis,trans [1]. The cis,cis isomer was identified as the most potent positive modulator and a more potent anesthetic compared to the trans,trans isomer [2].

Patch-Clamp Electrophysiology Stereochemistry GABAA Receptor Pharmacology

Physical Property Differentiation: Lower Boiling Point and Flash Point Distinguish 2,6-Dimethylcyclohexanol from Positional Isomers

The 2,6-substitution pattern yields a boiling point of 173–174.5°C and a flash point of 55°C [1], which are notably lower than those of 2,4-dimethylcyclohexanol (boiling point ~177.5°C, flash point ~70.6°C) [2] and 3,5-dimethylcyclohexanol (boiling point 185–186°C, flash point 74°C) [3].

Physicochemical Characterization Separation Science Safety and Handling

Validated Application Scenarios for 2,6-Dimethylcyclohexanol Procurement


Development of Novel GABAA Receptor Positive Allosteric Modulators

Given its demonstrated in vivo anesthetic potency (EC50 13.1 μM in tadpoles) [1] and the stereoisomer-specific modulation of GABAA currents (cis,cis > trans,trans >> cis,trans) [2], 2,6-dimethylcyclohexanol serves as a validated lead scaffold for designing next-generation anesthetics with improved therapeutic indices. Procurement of isomerically pure material is essential for structure-activity relationship (SAR) studies.

Asymmetric Synthesis and Chiral Building Block Applications

The compound's defined stereochemistry and commercial availability as an isomer mixture or pure diastereomers make it a valuable chiral building block for asymmetric synthesis. Its lower boiling point (173°C) compared to other dimethylcyclohexanol isomers facilitates purification after derivatization, streamlining synthetic workflows.

Physicochemical Reference Standard for Chromatographic Method Development

The distinct boiling point (173°C), density (0.94 g/cm³), and refractive index (1.46) of 2,6-dimethylcyclohexanol [3] differentiate it from closely related cyclohexanols. These properties, combined with its established GC retention index (Kovats RI 1019 on Apiezon L) [4], support its use as a reference standard for developing GC and HPLC methods targeting dimethylcyclohexanol isomers in complex mixtures.

Flavor and Fragrance Intermediate Requiring Specific Olfactory Notes

The compound is noted for its use as a fragrance ingredient and intermediate . While quantitative odor threshold data relative to analogs is limited, the unique 2,6-substitution pattern and stereochemical profile are documented to influence olfactory character [5], justifying its selection over other cyclohexanols for specific fragrance formulations where a defined sensory profile is required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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